
Omidenepag
Overview
Description
Omidenepag: is a medication that falls under the class of prostaglandin E2 (EP2) receptor agonists . It is used to reduce elevated intraocular pressure (IOP) in patients with primary open-angle glaucoma or ocular hypertension . Now, let’s explore its various aspects:
Preparation Methods
Industrial Production:: The industrial production methods for omidenepag are proprietary information held by its developers, Ube Industries and Santen Pharmaceutical . These companies have successfully commercialized its production.
Chemical Reactions Analysis
Types of Reactions:: Omidenepag primarily participates in reactions related to its activation and metabolism. The key transformation occurs via hydrolysis of its isopropyl ester, resulting in the formation of the active metabolite.
Common Reagents and Conditions:: The specific reagents and conditions involved in this hydrolysis process are not publicly disclosed. it’s essential to recognize that this activation step is crucial for its therapeutic effects.
Major Products:: The major product formed from this compound’s hydrolysis is the active metabolite, which directly interacts with EP2 receptors to reduce IOP.
Scientific Research Applications
Omidenepag’s applications extend beyond glaucoma treatment:
Chemistry: Researchers study its structure-activity relationships and explore modifications for improved efficacy.
Biology: Investigations focus on its impact on ocular tissues and cellular pathways.
Medicine: Clinical trials evaluate its safety, efficacy, and long-term effects.
Industry: Companies explore formulations and delivery systems for optimal patient compliance.
Mechanism of Action
Omidenepag’s mechanism involves selective activation of EP2 receptors. By binding to these receptors, it enhances aqueous humor outflow, leading to reduced IOP. The molecular targets and signaling pathways involved are intricate and require further research .
Comparison with Similar Compounds
While omidenepag is unique due to its selectivity for EP2 receptors, other glaucoma medications like latanoprost, bimatoprost, and travoprost also target IOP reduction. their mechanisms differ, making this compound stand out.
Properties
IUPAC Name |
2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c30-23(31)15-25-22-6-1-4-19(27-22)17-28(34(32,33)21-5-2-11-24-14-21)16-18-7-9-20(10-8-18)29-13-3-12-26-29/h1-14H,15-17H2,(H,25,27)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSTSNEOJUIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187451-41-7 | |
Record name | Omidenepag [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMIDENEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z95F9F9LU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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